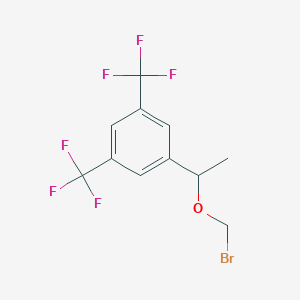![molecular formula C47H93NO5 B11930543 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)
6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate is a synthetic lipid compound. It is known for its role in the formulation of lipid nanoparticles, which are used in various scientific and medical applications, including mRNA vaccines. This compound is particularly significant due to its ability to facilitate the delivery of nucleic acids into cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate involves multiple steps. One common method includes the esterification of 2-hexyldecanoic acid with a suitable alcohol, followed by the coupling of the resulting ester with a hexylamine derivative. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and coupling reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and coupling reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Facilitates the delivery of nucleic acids into cells, making it valuable in gene therapy and vaccine development.
Medicine: Integral component of lipid nanoparticles used in mRNA vaccines, such as those for SARS-CoV-2.
Industry: Employed in the formulation of drug delivery systems and other biomedical applications.
Mechanism of Action
The mechanism of action of 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate involves its ability to form lipid nanoparticles. These nanoparticles encapsulate nucleic acids, protecting them from degradation and facilitating their delivery into cells. The compound’s cationic nature allows it to interact with anionic cell membranes, promoting endocytosis and subsequent release of the nucleic acids into the cytoplasm .
Comparison with Similar Compounds
Similar Compounds
[(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate): Another synthetic lipid used in mRNA vaccine formulations.
6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate: Similar structure and function, used in lipid nanoparticle formulations.
Uniqueness
6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate is unique due to its specific structure, which provides optimal properties for the formation of stable lipid nanoparticles. Its ability to efficiently encapsulate and deliver nucleic acids makes it a valuable tool in modern medicine and biotechnology .
Properties
Molecular Formula |
C47H93NO5 |
|---|---|
Molecular Weight |
752.2 g/mol |
IUPAC Name |
6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C47H93NO5/c1-5-9-13-17-19-27-36-44(34-25-15-11-7-3)46(50)52-42-31-23-21-29-38-48(40-33-41-49)39-30-22-24-32-43-53-47(51)45(35-26-16-12-8-4)37-28-20-18-14-10-6-2/h44-45,49H,5-43H2,1-4H3 |
InChI Key |
WESYLBGVEJKNRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


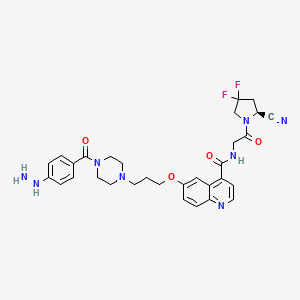
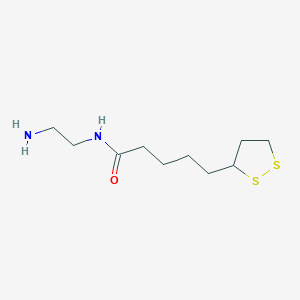
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)

![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)

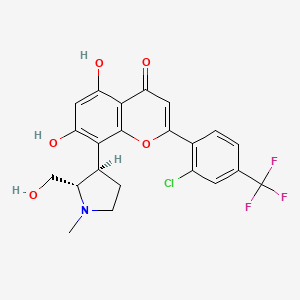

![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)

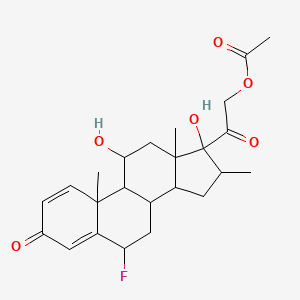
![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)

